

A Spectroscopic Guide to Methyl Laurate: NMR, IR, and Mass Spectrometry Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl laurate**, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries. This document details the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **methyl laurate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Methyl Laurate**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.67	S	3H	-O-CH₃ (Methyl ester)
2.30	t	2H	-CH ₂ -C=O (α -methylene)
1.62	р	2H	-CH ₂ -CH ₂ -C=O (β- methylene)
1.28	m	16H	-(CH2)8-
0.88	t	3H	-CH₃ (Terminal methyl)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Methyl Laurate**

Chemical Shift (δ) ppm	Assignment	
174.4	C=O (Ester carbonyl)	
51.4	-O-CH₃ (Methyl ester)	
34.1	-CH ₂ -C=O (α-methylene)	
31.9	-(CH ₂) _n -	
29.6	-(CH ₂) _n -	
29.4	-(CH ₂) _n -	
29.3	-(CH ₂) _n -	
29.2	-(CH ₂) _n -	
25.0	-CH ₂ -CH ₂ -C=O (β-methylene)	
22.7	-CH2-CH3	
14.1	-CH₃ (Terminal methyl)	



Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for Methyl Laurate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (alkane, asymmetric)
2854	Strong	C-H stretch (alkane, symmetric)
1743	Strong	C=O stretch (ester)
1465	Medium	C-H bend (methylene)
1435	Medium	C-H bend (methyl ester)
1168	Strong	C-O stretch (ester)

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methyl Laurate



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
214	~5	[M] ⁺ (Molecular ion)
183	~15	[M - OCH₃] ⁺
143	~10	[CH ₃ OC(O)(CH ₂) ₂] ⁺
87	~70	[CH₃OC(O)CH₂CH₂]+
74	100	[CH₃OC(OH)=CH₂] ⁺ (McLafferty rearrangement)
55	~40	[C ₄ H ₇]+
43	~50	[C ₃ H ₇]+
41	~60	[C₃H₅] ⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Prepare a solution of **methyl laurate** in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.
- ¹H NMR Acquisition:



- Pulse Sequence: A standard single-pulse sequence is typically sufficient.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 12 ppm is appropriate.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it is less critical for qualitative analysis.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
 - Spectral Width: A spectral width of approximately 220 ppm is standard.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

 Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is recommended for liquid samples.



- Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Application: Place a small drop of neat methyl laurate directly onto the ATR crystal surface, ensuring the crystal is completely covered.
- Spectrum Acquisition:
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the methyl laurate sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - \circ Injection: Inject 1 μ L of the prepared sample in split or splitless mode, depending on the concentration. A split ratio of 20:1 is common.

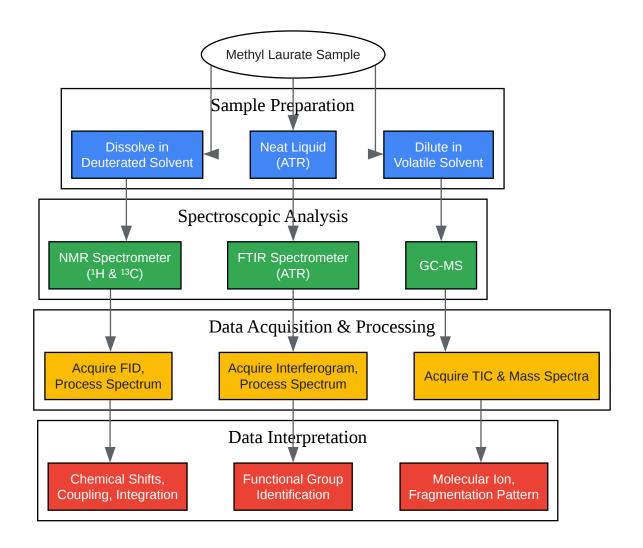


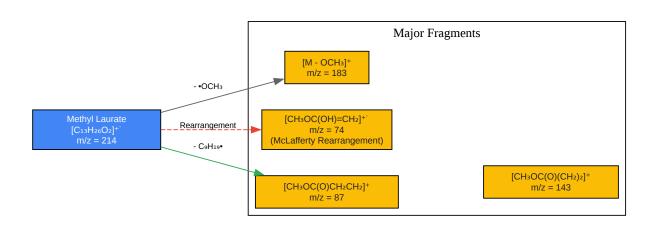
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to methyl laurate. The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide structural information.

Visualizations General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like **methyl laurate**.







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